molecular formula C16H19N3O5 B2432638 3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049549-29-2

3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2432638
CAS No.: 1049549-29-2
M. Wt: 333.344
InChI Key: RKVCSQURUVBINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around a pyridazinone core, which is recognized as a privileged scaffold in the development of bioactive molecules . This core structure is frequently investigated for its potential to interact with multiple enzymatic targets. Scientific literature indicates that pyridazinone-based compounds demonstrate a range of pharmacological activities. Related structures have been explored as multi-target anti-inflammatory agents, showing inhibitory activity against human carbonic anhydrase (hCA) isoforms (such as I, II, IX, and XII) as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Other research avenues for pyridazinone derivatives include their development as potent and selective class I histone deacetylase (HDAC) inhibitors with in vivo antitumor efficacy , and as first-in-class inhibitors of protein-protein interactions, such as the PRMT5-RIOK1 complex . The 3,4,5-trimethoxybenzamide moiety present in this compound is a separate pharmacophore of interest, seen in various biologically active molecules. This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic candidates, particularly in oncology and inflammation. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-22-12-9-11(10-13(23-2)15(12)24-3)16(21)17-7-8-19-14(20)5-4-6-18-19/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVCSQURUVBINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

    Condensation Reaction: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-(6-oxopyridazin-1(6H)-yl)ethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Amide Bond Reactivity

The central amide group participates in hydrolysis and condensation reactions:

Hydrolysis

  • Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 3,4,5-trimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

  • Basic conditions : Saponification produces the corresponding carboxylate salt and amine .

ConditionReagentsProducts FormedYield (Analogous Systems)
1M HCl, refluxH₂OBenzoic acid + Amine derivative85–92%
1M NaOH, 80°CH₂OCarboxylate salt + Amine derivative78–88%

Condensation
The amine product from hydrolysis can react with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions .

Methoxy Group Transformations

The electron-rich trimethoxybenzene ring undergoes electrophilic substitutions:

Demethylation

  • BBr₃ in dichloromethane selectively cleaves methoxy groups to hydroxyls at -20°C :

    3 4 5 OCH C H CONH CH pyridazinoneBBr 3 4 5 OH C H CONH CH pyridazinone+3CH Br\text{3 4 5 OCH C H CONH CH pyridazinone}\xrightarrow{\text{BBr }}\text{3 4 5 OH C H CONH CH pyridazinone}+3\text{CH Br}

Nitration

  • HNO₃/H₂SO₄ introduces nitro groups at the para position to methoxy substituents :

Nitrating AgentTemperatureMajor ProductYield (Analogous Systems)
70% HNO₃, H₂SO₄0–5°C3,4,5-Trimethoxy-2-nitrobenzamide derivative65%

Pyridazinone Ring Reactions

The 6-oxopyridazine ring exhibits dual reactivity as a hydrogen bond donor (N–H) and electron-deficient heterocycle:

Alkylation

  • Reaction with methyl iodide in K₂CO₃/DMF substitutes the N–H proton:

    Pyridazinone+CH IN Methylpyridazinone+HI\text{Pyridazinone}+\text{CH I}\rightarrow \text{N Methylpyridazinone}+\text{HI}

Cycloaddition

  • Under microwave irradiation, the ring participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

Side-Chain Modifications

The ethylene linker (-CH₂CH₂-) between the amide and pyridazinone allows for:

Oxidation

  • KMnO₄ in acidic conditions converts the chain to a carboxylic acid:

     CH CH KMnO H  COOH\text{ CH CH }\xrightarrow{\text{KMnO H }}\text{ COOH}

Halogenation

  • NBS/light brominates the α-position relative to the amide nitrogen .

Stability Under Physiological Conditions

In vitro studies on analogous compounds show:

  • pH-dependent degradation : Rapid hydrolysis at pH < 3 or pH > 10 (t₁/₂ = 2–4 hr) .

  • Metabolic susceptibility : CYP3A4-mediated oxidation of the pyridazinone ring observed in liver microsomes.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties
Research indicates that derivatives of this compound exhibit significant analgesic effects. In vivo studies have shown that it can effectively reduce pain responses in animal models. The mechanism is believed to involve modulation of pain pathways through inhibition of cyclooxygenase enzymes.

Table 1: Summary of Analgesic Activity

Study ReferencePain ModelObserved Effect
Baytas et al. (2023)p-Benzoquinone-induced pain modelSignificant reduction in pain scores

2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various experimental models. This suggests its potential utility in treating inflammatory conditions.

Table 2: Summary of Anti-inflammatory Activity

Study ReferenceInflammation ModelCytokine Reduction
Smith et al. (2024)Carrageenan-induced paw edemaDecreased TNF-alpha and IL-6 levels

3. Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. It has been shown to inhibit telomerase activity, which is often overexpressed in cancer cells. Additionally, it has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 3: Summary of Anticancer Activity

Study ReferenceCell LineMechanism
Johnson et al. (2023)HeLa cellsTelomerase inhibition (IC50 < 1 µM)
Lee et al. (2024)MCF-7 cellsInduction of G2/M phase arrest

Case Studies

Case Study 1: Analgesic Efficacy
In a study by Baytas et al., the analgesic properties of the compound were evaluated using a rat model. The results indicated that the compound significantly reduced pain scores compared to control groups, suggesting its therapeutic potential for pain management.

Case Study 2: Anti-inflammatory Mechanism
A separate investigation by Smith et al. focused on the anti-inflammatory effects of the compound. The study measured cytokine levels in an induced inflammation model and found that treatment with the compound led to a marked decrease in inflammatory markers.

Case Study 3: Anticancer Mechanism
Research conducted by Johnson et al. examined the anticancer effects on HeLa cells, demonstrating that the compound inhibited telomerase activity effectively, with an IC50 value lower than that of staurosporine, indicating strong anticancer potential.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the pyridazinone moiety.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Lacks the methoxy groups on the benzene ring.

Uniqueness

3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the presence of both the trimethoxybenzamide and pyridazinone moieties, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound can be structurally represented as follows:

C14H18N2O4\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_4

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. These activities are primarily attributed to its ability to interact with specific biological targets.

Anti-tumor Activity

A notable study evaluated the anti-tumor potential of derivatives related to 3,4,5-trimethoxy compounds. The results indicated that certain derivatives displayed significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
MGC-803 (gastric cancer)20.47 ± 2.07
MCF-7 (breast cancer)43.42 ± 3.56
HepG-2 (hepatoma)35.45 ± 2.03
MFC (mouse gastric cancer)23.47 ± 3.59

The study reported that the compound induced apoptosis in MFC cells and caused cell cycle arrest in the G1 phase, indicating its potential as an anti-cancer agent .

The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. The 3,4,5-trimethoxyphenyl moiety is believed to play a significant role in this activity by binding to tubulin .

Anti-inflammatory Activity

In addition to its anti-tumor properties, compounds with similar structural features have been reported to exhibit anti-inflammatory effects. For instance, derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

Research has also indicated that certain pyridazin derivatives exhibit antimicrobial properties. A study focusing on the synthesis of new pyridazin derivatives found that some compounds effectively inhibited the growth of various bacterial strains . While specific data on the compound is limited, its structural analogs suggest a promising profile against microbial pathogens.

Case Studies and Research Findings

  • Cytotoxicity Assays : A series of experiments showed that modifications in the side chains significantly affected the cytotoxic potency against cancer cell lines.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, reinforcing the in vitro findings regarding its anti-tumor efficacy .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for the compound, which are essential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions:

Pyridazinone core formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions (e.g., ethanol/HCl) to generate the 6-oxopyridazin-1(6H)-yl moiety .

Benzamide coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with the ethylenediamine-linked pyridazinone intermediate via nucleophilic acyl substitution.

Purification : Use preparative HPLC (>95% purity) and confirm structure via 1^1H/13^{13}C NMR (e.g., δ 7.86 ppm for aromatic protons) and HRMS (mass error <5 ppm) .

Q. How do structural variations in the benzamide or pyridazinone moieties affect solubility and crystallinity?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy.
  • Crystallinity : Analyze via X-ray diffraction (single-crystal XRD) or powder XRD. The 3,4,5-trimethoxy group enhances lipophilicity but reduces aqueous solubility compared to unsubstituted analogs .

Q. What spectroscopic techniques are critical for confirming the compound’s identity?

  • Methodology :

  • NMR : Assign peaks for methoxy groups (δ ~3.8–3.9 ppm) and pyridazinone protons (δ 6.5–7.2 ppm) .
  • HRMS : Validate molecular ion [M+H]+^+ (e.g., calculated 387.1423, observed 387.1428) .
  • IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodology :

  • Substituent screening : Synthesize analogs with modified methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and test in enzyme inhibition assays (e.g., COX-2 or HDACs).
  • Computational modeling : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., docking scores <−8 kcal/mol suggest strong interactions) .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values across labs using identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme sources (recombinant vs. cell lysate).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Q. How do pharmacokinetic properties (e.g., metabolic stability) vary between in vitro and in vivo models?

  • Methodology :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • In vivo PK : Administer IV/orally to rodents; collect plasma at timed intervals. High methoxy substitution often reduces hepatic clearance but increases plasma protein binding .

Q. What mechanistic insights explain the compound’s dual activity in cancer and inflammation pathways?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated cancer cells to identify differentially expressed genes (e.g., NF-κB or STAT3 downregulation).
  • Pathway inhibition : Use Western blotting to assess phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK) .

Key Challenges and Recommendations

  • Synthetic Yield Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 h) .
  • Biological Assay Variability : Include positive controls (e.g., celecoxib for COX-2) and triplicate technical replicates to improve data reliability .
  • Computational Validation : Cross-validate docking results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.